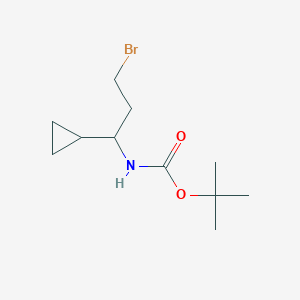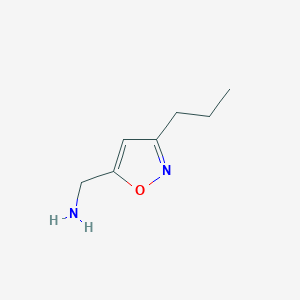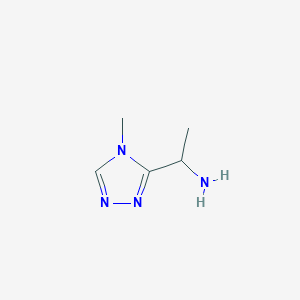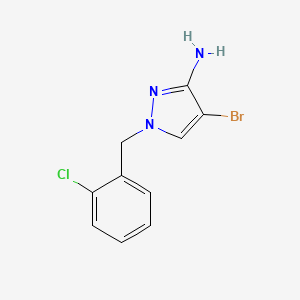
4-Methylquinoline-6-carbonitrile
描述
4-Methylquinoline-6-carbonitrile is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of a nitrile group at the 6-position and a methyl group at the 4-position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable compound for various scientific research and industrial applications .
准备方法
The synthesis of 4-Methylquinoline-6-carbonitrile can be achieved through several methods. One common approach involves the reaction of 4-methylquinoline with cyanogen bromide in the presence of a base such as sodium hydroxide. This reaction proceeds under mild conditions and yields the desired product with good efficiency . Another method involves the use of microwave irradiation to accelerate the reaction between 4-methylquinoline and a suitable nitrile source, such as acetonitrile, in the presence of a catalyst . Industrial production methods often employ solvent-free conditions and environmentally benign catalysts to ensure a greener and more sustainable synthesis process .
化学反应分析
4-Methylquinoline-6-carbonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学研究应用
4-Methylquinoline-6-carbonitrile has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 4-Methylquinoline-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can form hydrogen bonds with active site residues, while the quinoline ring can engage in π-π stacking interactions with aromatic amino acids . These interactions can inhibit enzyme activity or block receptor signaling pathways, leading to the desired biological effects .
相似化合物的比较
4-Methylquinoline-6-carbonitrile can be compared with other quinoline derivatives, such as:
Quinoline-6-carbonitrile: Lacks the methyl group at the 4-position, resulting in different chemical reactivity and biological activity.
4-Methylquinoline: Lacks the nitrile group at the 6-position, affecting its ability to participate in certain chemical reactions and biological interactions.
The presence of both the methyl and nitrile groups in this compound imparts unique properties that distinguish it from these similar compounds .
属性
IUPAC Name |
4-methylquinoline-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-4-5-13-11-3-2-9(7-12)6-10(8)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQBQWNSWXTDCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl [4-amino-3-(trifluoromethyl)phenyl]acetate](/img/structure/B3305835.png)


![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3305846.png)





![1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B3305895.png)


![Diethyl 2-[2-(4-pyridyl)ethyl]malonate](/img/structure/B3305922.png)

